Levoglucosenone

Vue d'ensemble

Description

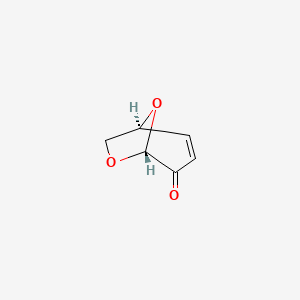

La lévoglucosénone est un composé organique de formule C₆H₆O₃. Il s'agit d'un liquide jaune pâle et d'une cétone-diéther bicyclique insaturée formée à partir de lévoglucosane par perte de deux molécules d'eau. Ce composé est d'un intérêt particulier en raison de son potentiel en tant que biocarburant et biomatière première .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La lévoglucosénone est principalement obtenue par pyrolyse de glucides, en particulier de la cellulose. Le procédé implique le chauffage de la cellulose au-dessus de 170 °C avec de l'acide sulfurique et divers additifs . L'utilisation de solvants polaires aprotiques tels que le tétrahydrofurane (THF), la γ-valérolactone et le sulfolane s'est avérée améliorer les rendements pyrolytiques en provoquant un gonflement de la cellulose et en inhibant la repolymérisation en lévoglucosane .

Méthodes de production industrielle : La production industrielle de lévoglucosénone implique la pyrolyse rapide de cellulose imprégnée d'acide. L'imprégnation d'acide réduit l'énergie d'activation et abaisse la température de réaction, augmentant ainsi considérablement le rendement en lévoglucosénone . De plus, l'irradiation micro-ondes de cellulose microcristalline peut également être utilisée pour produire de la lévoglucosénone .

Analyse Des Réactions Chimiques

Types de réactions : La lévoglucosénone subit diverses réactions chimiques, notamment :

Oxydation : Oxydation allylique utilisant du dioxyde de manganèse (MnO₂).

Réduction : Hydrogénation catalytique pour produire de la dihydrolevoglucosénone (Cyrène).

Substitution : Réactions avec des composés diazo pour former des pyrazolines.

Cycloaddition : Réactions de Diels-Alder avec des diènes.

Réactifs et conditions courants :

Oxydation : MnO₂ comme agent oxydant.

Réduction : Catalyseur de palladium sur alumine (Pd/Al₂O₃) à basses températures (40 °C) pour une hydrogénation sélective.

Substitution : Diazoacétate de méthyle pour les réactions avec des composés diazo.

Cycloaddition : Éther vinylique d'éthyle et 2,3-diméthylbutadiène pour les réactions de Diels-Alder.

Principaux produits :

Oxydation : Alcools allyliques.

Réduction : Dihydrolevoglucosénone (Cyrène).

Substitution : Pyrazolines.

Cycloaddition : Énones bicycliques et éthers vinyliques.

4. Applications de la recherche scientifique

La lévoglucosénone a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme précurseur pour la synthèse de divers produits chimiques fins et polymères.

Médecine : Explorée pour son utilisation dans la synthèse de médicaments et comme brique de construction chirale.

Industrie : Utilisée dans la production de solvants biosourcés et comme matière première pour la production de biocarburants.

5. Mécanisme d'action

La lévoglucosénone exerce ses effets par le biais de diverses voies moléculaires. Le mécanisme principal implique la déshydratation catalytique du lévoglucosane en lévoglucosénone, facilitée par la présence de solvants polaires aprotiques et de catalyseurs acides . La structure unique du composé lui permet de participer à un large éventail de réactions chimiques, ce qui en fait une molécule de plateforme polyvalente .

Composés similaires :

Lévo-glucosane : Un sucre anhydre formé pendant la pyrolyse de la cellulose.

Dihydrolevoglucosénone (Cyrène) : Un solvant dérivé de la biomasse produit par l'hydrogénation de la lévoglucosénone.

5-hydroxyméthylfurfural (HMF) : Un composé formé par la déshydratation des sucres et utilisé comme produit chimique de plateforme.

Unicité de la lévoglucosénone : La lévoglucosénone se distingue par sa grande réactivité et sa polyvalence en synthèse chimique. Sa capacité à subir un large éventail de réactions, notamment l'oxydation, la réduction, la substitution et la cycloaddition, en fait un composé précieux dans divers domaines de la recherche et de l'industrie .

Applications De Recherche Scientifique

Bio-Based Platform for Drug Discovery

Levoglucosenone serves as an excellent starting material for synthesizing biologically active compounds. Its unique structural features allow for the creation of various derivatives with potential therapeutic applications.

- Anticancer Compounds : LGO has been utilized to synthesize derivatives that exhibit anti-cancer properties. For instance, researchers demonstrated that specific LGO derivatives showed anti-proliferative activity against MDA-MB-231 breast cancer cells and other cancer cell lines. The chirality at C1 and C5 positions enhances stereochemical control in these reactions, facilitating the development of enantiopure compounds that are often more effective in biological systems .

- Antimicrobial Activity : Several studies have reported that LGO-derived compounds possess antimicrobial properties. These compounds can inhibit various pathogens, making them valuable in developing new antibiotics .

- Anti-inflammatory Agents : The synthesis of anti-inflammatory agents from LGO is another promising application. The ability to modify the core structure of LGO allows for the exploration of new compounds that can mitigate inflammatory responses .

Organic Synthesis

LGO is a valuable building block in organic synthesis due to its reactivity and functional group diversity.

- Synthesis of Complex Molecules : LGO can be transformed into various complex structures, including butenolides, dihydropyrans, and cyclopropanes. These transformations often involve well-established chemical processes such as dipolar cycloaddition and Michael addition reactions .

- Cascade Reactions : Recent research has focused on using LGO in continuous-flow processes for cascade reactions. For example, LGO can be hydrogenated to produce Cyrene™, which is then subjected to Baeyer-Villiger oxidation to yield bioactive lactones . This method enhances efficiency and reduces waste in chemical synthesis.

Materials Science

The applications of LGO extend beyond pharmaceuticals into materials science.

- Solvent Properties : LGO has been identified as a high-performance solvent for sustainable processing applications, particularly in graphene production. Its ability to dissolve various materials makes it a candidate for developing advanced materials with unique properties .

- Biomass Conversion : As a product derived from biomass, LGO plays a crucial role in the biorefinery context. Its production from waste biomass not only contributes to sustainability but also provides a valuable feedstock for synthesizing other chemicals .

Case Study 1: Anticancer Derivatives

A study conducted by Delbart et al. (2022) demonstrated the synthesis of several LGO derivatives that exhibited significant anticancer activity against lung and colon cancer cell lines. The research highlighted the effectiveness of specific modifications to enhance biological activity, showcasing LGO's potential as a platform for drug development .

Case Study 2: Continuous-Flow Synthesis

In another investigation, researchers optimized the hydrogenation of LGO under continuous-flow conditions to produce Cyrene™ efficiently. This process not only simplified the synthesis but also improved yields compared to traditional batch methods, illustrating the advantages of using LGO in modern synthetic chemistry .

Mécanisme D'action

Levoglucosenone exerts its effects through various molecular pathways. The primary mechanism involves the catalytic dehydration of levoglucosan to this compound, facilitated by the presence of polar, aprotic solvents and acid catalysts . The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile platform molecule .

Comparaison Avec Des Composés Similaires

Levoglucosan: An anhydrous sugar formed during the pyrolysis of cellulose.

Dihydrolevoglucosenone (Cyrene): A biomass-derived solvent produced by the hydrogenation of this compound.

5-Hydroxymethylfurfural (HMF): A compound formed from the dehydration of sugars and used as a platform chemical.

Uniqueness of this compound: this compound stands out due to its high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions, including oxidation, reduction, substitution, and cycloaddition, makes it a valuable compound in various fields of research and industry .

Activité Biologique

Levoglucosenone (LGO) is a chiral compound derived from the pyrolysis of cellulose-rich biomass, such as wood chips and agricultural residues. It has gained significant attention in recent years as a versatile building block for the synthesis of biologically active compounds. This article delves into the biological activities of LGO, highlighting its potential in drug discovery, particularly in anticancer and antimicrobial applications.

LGO is characterized by its bicyclic structure and the presence of reactive functional groups that allow for various chemical transformations. The chirality at positions C1 and C5 enhances its utility in stereoselective synthesis compared to other biomass-derived compounds like furfural. The compound can be synthesized through catalytic fast pyrolysis, yielding up to 38% LGO from cellulose using acidic catalysts such as p-toluenesulfonic acid .

Anticancer Properties

Numerous studies have explored the anticancer potential of LGO and its derivatives. Notably, research has demonstrated that certain LGO derivatives exhibit significant anti-proliferative effects against various cancer cell lines, including lung (A549) and colon (HCT116) cancer cells. For instance, one study reported that derivatives synthesized via aza-Michael addition reactions showed promising activity against MDA-MB-231 breast cancer cells, particularly those with mutant p53 .

Table 1: Anticancer Activity of LGO Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| LGO Derivative A | MDA-MB-231 | 15 | Inhibition of mutant p53 activity |

| LGO Derivative B | A549 | 20 | Induction of apoptosis |

| LGO Derivative C | HCT116 | 12 | Cell cycle arrest |

Antimicrobial Activity

LGO has also been investigated for its antimicrobial properties. Some derivatives have shown strong inhibitory effects against various bacterial strains. For example, one derivative demonstrated selective inhibition against hCA IX, an enzyme associated with tumor growth, with a K_i value of 35.9 nM . This suggests that LGO derivatives could serve as lead compounds for developing new antimicrobial agents.

Case Studies

- Synthesis and Evaluation of Anticancer Agents : A series of LGO derivatives were synthesized and evaluated for their activity against cancer cell lines. The results indicated that modifications to the core structure significantly influenced biological activity, showcasing the importance of structure-activity relationships in drug design .

- Antimicrobial Screening : In another study, various LGO derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Some compounds exhibited potent activity, suggesting their potential use in treating bacterial infections .

Future Directions

The versatility of this compound as a synthetic intermediate opens avenues for further research into its biological applications. Future studies should focus on:

- Mechanistic Studies : Understanding the mechanisms by which LGO derivatives exert their biological effects.

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile of promising LGO derivatives.

- Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and reduce costs associated with producing LGO and its derivatives.

Propriétés

IUPAC Name |

(1S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-5-2-1-4-3-8-6(5)9-4/h1-2,4,6H,3H2/t4-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITOXZPZGPXYHY-UJURSFKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC(=O)C(O1)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=CC(=O)[C@H](O1)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37112-31-5 | |

| Record name | Levoglucosenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37112-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Anhydro-3,4-dideoxyhex-3-enopyran-2-ulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037112315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVOGLUCOSENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7N23SN1LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of levoglucosenone?

A1: this compound has the molecular formula C6H6O3 and a molecular weight of 126.11 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers frequently utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) and X-ray crystallography to elucidate the structures of this compound derivatives and confirm stereochemical assignments. [, , ]

Q3: Is this compound stable in aqueous solutions?

A3: this compound exhibits degradation in aqueous solutions, with the degradation rate being influenced by factors such as solvent, pH, and temperature. It's crucial to analyze both this compound standard solutions and samples promptly after preparation. A primary degradation product identified is furfural. []

Q4: How is this compound produced from cellulose?

A4: this compound can be produced through the catalytic fast pyrolysis of cellulose. Various catalysts have been investigated, including sulfated titania [] and phosphoric acid. [, , ] The yield of this compound is influenced by factors such as pyrolysis temperature, catalyst type, and cellulose-to-catalyst ratio.

Q5: Can ionic liquids be used to improve the yield of this compound during cellulose pyrolysis?

A5: Yes, specific ionic liquids, particularly those with sulfonate anions, have demonstrated significant catalytic activity in cellulose pyrolysis, leading to enhanced yields of this compound and allowing for the recovery and reuse of the ionic liquid. [, ]

Q6: Are there alternative methods for producing this compound from cellulose besides pyrolysis?

A6: Yes, plasma electrolysis has emerged as a promising low-energy method for producing this compound from cellulose in polar aprotic solvents. This method, employing high-voltage alternating current, enables complete cellulose liquefaction without external heating, leading to high this compound yields with reduced energy consumption compared to conventional methods. [, ]

Q7: What are some notable applications of this compound in organic synthesis?

A7: this compound serves as a valuable chiral starting material for synthesizing various compounds, including: * Carbohydrate-based molecules: It has been employed in the synthesis of unnatural (1→6)-polysaccharides, showcasing potential in materials science. [] * Bio-based solvents: Derivatives like Cyrene and its ketal variants (dioxolane Cygnet, dioxane Cygnet, and dioxepane Cygnet) have been synthesized and explored as green alternatives for polyester synthesis and processing. [] * Chiral auxiliaries: A new family of chiral auxiliaries derived from this compound has shown promise in facilitating diastereoselective Diels-Alder reactions, enabling the synthesis of complex molecules. [] * Thiosemicarbazones: this compound-derived thiosemicarbazones have demonstrated promising antimycobacterial activity, highlighting their potential as leads for developing novel antituberculosis agents. []

Q8: Can this compound be used to synthesize other important building blocks?

A8: Absolutely! this compound can be transformed into isothis compound, its regioisomer, which also holds potential as a chiral building block. [] This conversion can be achieved using Wharton rearrangement chemistry or through lipase-mediated kinetic resolution. [, ]

Q9: How does the structure of this compound contribute to its synthetic utility?

A9: this compound's rigid bicyclic framework, with its differentiated enone faces due to the 1,6-anhydro bridge, enables high levels of regio- and stereocontrol in various reactions, including Diels-Alder reactions [, ], 1,3-dipolar cycloadditions [], and Michael additions. [, , ]

Q10: What types of reactions can be performed with this compound?

A10: this compound is highly versatile, readily undergoing a range of reactions including: * Michael additions: Both base-catalyzed and electrochemically promoted Michael additions have been successfully applied to this compound, allowing the introduction of various functionalities. [, ] * Diels-Alder reactions: this compound acts as a potent dienophile in Diels-Alder reactions, offering a route to complex polycyclic structures. [, ] * Aziridination: Stereoselective aziridination of this compound is achievable, leading to the formation of unique 6,8-dioxabicyclo[3.2.1]oct-3-enes, valuable as sp3-rich chiral scaffolds in drug discovery. [] * Ring-opening reactions: The anhydro bridge in this compound can undergo ring-opening, providing opportunities for further structural elaboration. []

Q11: Has this compound been investigated for any biological activity?

A11: Yes, research has explored the biological activity of this compound derivatives. For instance, medium and large lactones synthesized from this compound have undergone in vitro antifungal, antimicrobial, and antitumor activity screening. [] Some derivatives have displayed moderate fungistatic activity against plant pathogens and weak cytotoxic properties against cancer cell lines. []

Q12: Are there any environmental considerations related to this compound?

A12: While this compound itself is considered a valuable renewable building block, its production from biomass, particularly the pyrolysis of treated wood, requires careful consideration regarding the potential release of harmful byproducts. For example, pyrolysis of chromated copper arsenate (CCA)-treated wood, while a potential source of this compound, necessitates careful management due to the presence of toxic metals. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.